methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a sulfamoyl group and a carboxylate ester
Mechanism of Action
Target of action
Compounds with a thiophene and pyrazole moiety, like “methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
The compound might interact with its targets by forming non-covalent interactions (like hydrogen bonds, ionic bonds, and hydrophobic interactions). The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its size, charge, lipophilicity, and chemical stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It could potentially alter cellular processes, gene expression, or cell signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Furan Substitution: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Thiophene Ring Formation: The thiophene ring is synthesized separately and then functionalized with a sulfamoyl group through sulfonation reactions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s derivatives may exhibit various activities, such as antimicrobial or anti-inflammatory properties
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets in unique ways, offering opportunities for the development of new therapeutics.
Industry
Industrially, the compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the pyrazole and furan rings, making it less complex.
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: Does not contain the thiophene ring or sulfamoyl group.
Thiophene-2-carboxylate derivatives: Various derivatives exist, differing in their substituents and functional groups.
Uniqueness
Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfamoyl group, a pyrazole ring, and a furan ring
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-18-11(12-4-3-6-23-12)8-10(17-18)9-16-25(20,21)13-5-7-24-14(13)15(19)22-2/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIILYDHKBMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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